molecular formula C7H7Cl2F3N2 B1143045 (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine CAS No. 175277-74-4

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No. B1143045
M. Wt: 247.05
InChI Key:
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Description

Synthesis Analysis

The synthesis of t-butyldimethylsilyl derivatives involves the use of N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide for preparing derivatives of various organic compounds. This method is particularly useful for gas chromatographic/mass spectrometric analysis involving stable isotopes and selected ion monitoring, allowing for easy analysis of compounds alone or when labeled with stable isotopes (Schwenk et al., 1984).

Molecular Structure Analysis

The molecular structure of compounds with t-butyldimethylsilyl groups is often elucidated using crystallography, as demonstrated by the crystal structure analysis of protected C-terminal nonapeptides, showing a right-handed helical conformation with α and β turns (Bosch et al., 1985).

Chemical Reactions and Properties

t-Butyldimethylsilyl derivatives undergo various chemical reactions, including kinetic resolutions and transformations leading to the synthesis of important organic compounds. For instance, the kinetic resolution of 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol at low temperatures results in high enantiomeric purity of the products (Aoyagi et al., 2003).

Physical Properties Analysis

The physical properties of t-butyldimethylsilyl derivatives, such as volatility and stability, make them suitable for gas chromatography and mass spectrometry analysis. Their derivatives exhibit characteristic fragmentation patterns and retention times, facilitating the analysis of complex mixtures (Mawhinney et al., 1986).

Chemical Properties Analysis

The chemical properties of t-butyldimethylsilyl derivatives, including reactivity and selectivity in synthesis, are crucial for their application in organic chemistry. For example, t-butyldimethylsilyl-spiroaminooxathioledioxide compounds demonstrate extensive interactions with target molecules and can significantly rearrange the structures of enzymes like HIV-1 reverse transcriptase (Das et al., 2011).

Scientific Research Applications

  • Synthesis of Novel Imidazo[1,5-a]pyridine Derivatives: An efficient synthesis method for these derivatives starting from (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine has been developed, providing a protocol for large-scale synthesis and yielding good results. The structures of two products were confirmed by X-ray methods (Mihorianu et al., 2010).

  • Potential Anticonvulsant Agents: Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, exhibited anticonvulsant activity. Several compounds showed significant seizures protection, highlighting the compound's potential in pharmaceutical applications (Pandey & Srivastava, 2011).

  • Photocytotoxicity in Red Light: Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and similar compounds showed unprecedented photocytotoxicity in red light to various cell lines, suggesting potential applications in cancer treatment (Basu et al., 2014).

  • Catalyst for Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles: 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and used to create palladacycles with good activity and selectivity in catalytic applications, demonstrating utility in organic synthesis (Roffe et al., 2016).

  • Diiron(III) Complexes as Models for Methane Monooxygenases: A series of diiron(III) complexes with various ligands, including bis(pyridin-2-ylmethyl)amine, were studied as catalysts for selective hydroxylation of alkanes, offering insights into enzyme mimetics (Sankaralingam & Palaniandavar, 2014).

Future Directions

The development of trifluoromethylpyridines, including “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine”, is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQYWHGODHSTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

Citations

For This Compound
1
Citations
O Panknin, A Wagenfeld, W Bone… - Journal of Medicinal …, 2020 - ACS Publications
The growth of uterine fibroids is sex hormone-dependent and commonly associated with highly incapacitating symptoms. Most treatment options consist of the control of these hormonal …
Number of citations: 12 pubs.acs.org

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